molecular formula C28H37N5O7S B1671299 enkephalin-Met, Ala(2)- CAS No. 61370-87-4

enkephalin-Met, Ala(2)-

Cat. No. B1671299
CAS RN: 61370-87-4
M. Wt: 587.7 g/mol
InChI Key: MHNSNPIYASDSCR-SZOBAZRNSA-N
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Description

Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body . Met-enkephalin, also known as metenkefalin, is a naturally occurring, endogenous opioid peptide that has opioid effects of a relatively short duration . It is one of the two forms of enkephalin, the other being leu-enkephalin . The enkephalins are considered to be the primary endogenous ligands of the δ-opioid receptor .


Synthesis Analysis

Met-enkephalin is synthesized from proenkephalin via proteolytic cleavage . This process involves two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2); then, the resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE; previously known as enkephalin convertase (EC)) .


Molecular Structure Analysis

The molecular structure of Met-enkephalin is a pentapeptide with the amino acid sequence tyr-gly-gly-phe-met . The tyrosine residue at position 1 is thought to be analogous to the 3-hydroxyl group on morphine . The empirical formula is C27H35N5O7S .


Chemical Reactions Analysis

Enkephalins are degraded by several membrane-associated brain peptidases . Two carboxy-directed dipeptidyl peptidases (named enkephalinase A1 and A2) degrade synaptically released Met- and Leu-enkephalin to the Tyr–Gly–Gly fragment .


Physical And Chemical Properties Analysis

The physical and chemical properties of Met-enkephalin include a molecular weight of 573.66 (anhydrous free base basis) . It is a white powder and should be stored at −20°C .

Future Directions

Dual enkephalinase inhibitors (DENKIs) are pain medications that indirectly activate opioid receptors and can be used as an alternative to traditional opioids . By inhibiting the two major enkephalin-degrading enzymes (neprilysin and aminopeptidase N), DENKIs can provide analgesia with fewer adverse effects than nonendogenous opioids . This suggests a potential future direction for the use of Met-enkephalin in pain management.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNPIYASDSCR-SZOBAZRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976908
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

enkephalin-Met, Ala(2)-

CAS RN

61370-87-4
Record name Enkephalin-met, ala(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Griffioen, EG Willems, BS Husebo… - Current Alzheimer …, 2017 - ingentaconnect.com
Aim: To describe the prevalence of opioid use in persons with a cognitive impairment compared with cognitively intact persons and to explore factors associated with opioid prescription. …
Number of citations: 34 www.ingentaconnect.com
S Dalterio, K Blum, L DeLallo… - Substance and …, 1980 - pubmed.ncbi.nlm.nih.gov
Perinatal exposure to delta 9-THC in mice: altered enkephalin and norepinephrine sensitivity in vas deferens Perinatal exposure to delta 9-THC in mice: altered enkephalin and …
Number of citations: 14 pubmed.ncbi.nlm.nih.gov
K Izumi, E Munekata, H Yamamoto… - International …, 1980 - pubmed.ncbi.nlm.nih.gov
Possible involvement of taurine and GABA in morphine-like peptide actions Possible involvement of taurine and GABA in morphine-like peptide actions Int J Neurol. 1980;14(2-4):253-…
Number of citations: 12 pubmed.ncbi.nlm.nih.gov

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